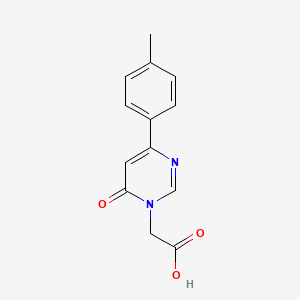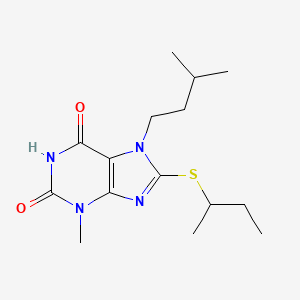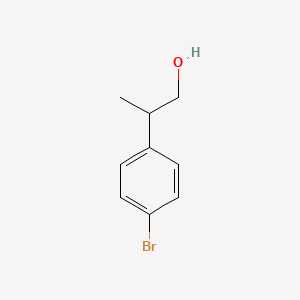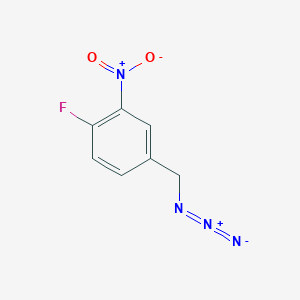
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid, also known as PTAA, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds structurally related to 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid focuses on the synthesis and structural characterization of various heterocyclic compounds. For example, the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides aimed at subsequent microbiological investigation shows these compounds undergo specific reactions depending on their substituents, with one study detailing their antitubercular activity (Ukrainets, A. A. Tkach, L. A. Grinevich, A. Turov, & O. Bevz, 2009). Similarly, investigations into the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including those related to pyrimidine structures, have led to the synthesis of compounds with distinct structural features, supported by X-ray diffraction analysis (Yu. O. Gubanova, V. Sharutin, O. Sharutina, & K. Petrova, 2020).
Biological Activities
The synthesis of pyrimidine-linked heterocyclic compounds and their evaluation for insecticidal and antibacterial potential represents another significant area of research. Such studies include the preparation of compounds via microwave irradiative cyclocondensation and their subsequent biological activity evaluation, indicating the versatility of pyrimidine derivatives in developing potential insecticidal and antimicrobial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020). Additionally, the exploration of p-hydroxycinnamic acid derivatives for their interaction with bovine serum albumin through fluorescence and UV–vis spectral studies highlights the potential of pyrimidine compounds in biochemical and medicinal research (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).
Antitumor Potential
A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, demonstrates the antitumor activity of pyrimidine derivatives. Such compounds have shown micromolar to submicromolar antiproliferative potencies against various tumor cell lines, indicating their potential as multitargeted antifolate agents for cancer therapy (Yi Liu, Chuan-ben Zhang, Hongying Zhang, M. Li, Jiangsong Yuan, Yurui Zhang, Jiaqi Zhou, Huicai Guo, Lijuan Zhao, Yu-min Du, Lei Wang, & Leiming Ren, 2015).
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBNDUICPDFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)


![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2492937.png)
![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)



![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)
